molecular formula C9H18N2O2 B11752950 (S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one

Cat. No.: B11752950
M. Wt: 186.25 g/mol
InChI Key: KIFRGXIAWRKWGB-YUMQZZPRSA-N
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Description

(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one is a chiral compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methoxy group and an amino group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-3-methoxy-piperidine with a suitable amino-propanone derivative under controlled conditions. The reaction may require specific solvents, temperatures, and pH levels to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of chiral catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one include other chiral piperidine derivatives with different substituents, such as:

  • (S)-2-Amino-1-((S)-3-hydroxy-piperidin-1-yl)-propan-1-one
  • (S)-2-Amino-1-((S)-3-ethyl-piperidin-1-yl)-propan-1-one

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(2S)-2-amino-1-[(3S)-3-methoxypiperidin-1-yl]propan-1-one

InChI

InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1

InChI Key

KIFRGXIAWRKWGB-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@@H](C1)OC)N

Canonical SMILES

CC(C(=O)N1CCCC(C1)OC)N

Origin of Product

United States

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